molecular formula C24H25NO6 B11148261 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11148261
M. Wt: 423.5 g/mol
InChI Key: FGZGBHCNQQCWAO-UHFFFAOYSA-N
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Description

This compound is a coumarin (2H-chromen-2-one) derivative substituted at positions 4 (ethyl), 8 (methyl), and 7 (butanoate ester). The ester side chain at position 7 is further functionalized with a benzyloxycarbonyl (Cbz)-protected amino group.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C24H25NO6/c1-3-18-14-22(27)31-23-16(2)20(12-11-19(18)23)30-21(26)10-7-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,3,7,10,13,15H2,1-2H3,(H,25,28)

InChI Key

FGZGBHCNQQCWAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Precursor Preparation

  • Resorcinol Derivative : 4-Ethylresorcinol is reacted with methyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄ or HCl).

  • Cyclization : Heating at 80–100°C for 6–8 hours induces intramolecular esterification, forming the chromen-2-one scaffold.

Amino Acid Side-Chain Derivatization

The 4-{[(benzyloxy)carbonyl]amino}butanoate moiety is synthesized through sequential protection and activation steps.

Protection of the Amino Group

  • Benzyloxycarbonyl (Cbz) Protection : 4-Aminobutanoic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with NaHCO₃ as a base. The reaction proceeds at 0–5°C for 2 hours, yielding 4-{[(benzyloxy)carbonyl]amino}butanoic acid.

    4-Aminobutanoic acid+Cbz-ClNaHCO₃4-[(Cbz)aminobutanoic acid+HCl\text{4-Aminobutanoic acid} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO₃}} \text{4-{[(Cbz)amino}butanoic acid} + \text{HCl}

Carboxylic Acid Activation

  • EDCI/HOBt-Mediated Activation : The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. This generates an active ester intermediate, facilitating subsequent esterification.

Esterification of Chromenol and Amino Acid

The final step involves coupling the chromenol hydroxyl group with the activated amino acid derivative.

Reaction Conditions

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is used to maintain reaction anhydrousity.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) is added (20 mol%) to enhance nucleophilicity of the chromenol oxygen.

  • Temperature : The reaction proceeds at room temperature for 12–18 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

Workup and Purification

  • Quenching : The reaction is quenched with 1M HCl, and the organic layer is extracted, dried over MgSO₄, and concentrated.

  • Column Chromatography : Purification is performed using silica gel chromatography with a gradient of ethyl acetate in hexane (10% → 40%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the chromenone carbonyl (δ 10.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and Cbz-group benzyl protons (δ 5.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 423.5 [M+H]⁺ confirms the molecular formula C₂₄H₂₅NO₆.

Purity Assessment

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥95% purity.

Optimization Challenges and Solutions

Regioselectivity in Chromenone Formation

  • Challenge : Competing substitution patterns may arise during cyclization.

  • Solution : Use of electron-donating groups (e.g., ethyl) on resorcinol directs substitution to the desired positions.

Racemization During Esterification

  • Challenge : Activated amino acid intermediates may undergo racemization.

  • Solution : Low-temperature reactions (0–5°C) and minimized reaction times suppress epimerization.

Scalability and Industrial Relevance

Gram-Scale Synthesis

  • Procedure : Scaling reactions to 10–20 mmol requires adjusted solvent volumes (e.g., 100 mL ClCH₂CH₂Cl per 5 g substrate) and recrystallization for purification.

  • Yield : 70–80% yield is achievable at scale, comparable to small-batch reactions.

Comparative Analysis of Analogous Compounds

Compound VariantProtecting GroupYield (%)Key Difference
tert-Butoxycarbonyl (Boc)Boc75Acid-labile protection
4-ChlorobenzenesulfonamidoSulfonyl65Enhanced steric bulk
Benzyloxycarbonyl (Cbz)Cbz80Hydrogenolysis-deprotectable

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium azides, and organic halides. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and selectivity .

Major Products

Major products formed from these reactions include various substituted coumarins, benzofurans, and benzoxazoles, which exhibit significant biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of coumarins, including the compound , can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells. Studies have shown that modifications in the structure can enhance the anticancer activity significantly.
  • Case Study Example : A study evaluated the effects of similar coumarin derivatives on breast cancer cell lines (e.g., MDA-MB-231), revealing significant apoptosis induction through mitochondrial pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Activity Against Pathogens : In vitro studies have demonstrated that it exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Zone of Inhibition : The efficacy is often measured by the zone of inhibition in agar diffusion tests, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Cellular Assays : In vitro studies demonstrated that the compound can significantly reduce lipid accumulation in hepatocytes, indicating a role in lipid metabolism modulation.
  • Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
  • Anticancer Studies : Research has focused on evaluating the cytotoxic effects against various cancer cell lines, revealing low IC50 values indicative of high potency.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with various molecular targets and pathways. The compound inhibits bacterial DNA gyrase, leading to antimicrobial activity. It also inhibits COX enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Coumarin Esters
Compound Name Substituents (Position) Ester Side Chain Molecular Weight Key Properties/Applications References
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate 4-Ethyl, 8-Methyl, 7-Oxy 4-{[(Benzyloxy)carbonyl]amino}butanoate ~443.45 g/mol High lipophilicity; potential enzyme inhibition
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 4-Methyl, 8-Acetyl, 7-Oxy 4-Methoxybenzoate 352.34 g/mol Electron-withdrawing acetyl group; fluorescence studies
8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate 4-Methyl, 8-Formyl, 7-Oxy 4-Methylbenzenesulfonate (tosylate) ~388.37 g/mol Reactive formyl group; sulfonate enhances solubility
(4,8-Dimethyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate 4,8-Dimethyl, 7-Oxy (2R)-2-[(4-Methylphenyl)sulfonylamino]butanoate ~458.50 g/mol Sulfonamide group; antibacterial activity
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Non-coumarin core Ethyl ester with methoxyphenyl and amino groups 356.19 g/mol Dual methoxy groups; synthetic intermediate

Functional Group Influence on Physicochemical Properties

  • Lipophilicity and Solubility: The benzyloxycarbonyl (Cbz) group in the target compound increases lipophilicity compared to analogs with methoxybenzoate (e.g., ) or sulfonate esters (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects: 8-Acetyl () and 8-formyl () substituents are electron-withdrawing, which could redshift UV-Vis absorption maxima compared to the target compound’s electron-donating ethyl and methyl groups . The Cbz-protected amino group may stabilize the ester bond against hydrolysis relative to unmodified esters, enhancing metabolic stability .

Spectral Characterization Trends

  • IR Spectroscopy :
    • The target compound’s IR would show N–H (Cbz, ~3350 cm⁻¹), C=O (ester, ~1740 cm⁻¹), and aromatic C–H stretches, similar to analogs in and .
  • NMR Analysis :
    • Distinct signals include ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.4 ppm, singlet), and benzyloxy aromatic protons (δ 7.3–7.5 ppm). The Cbz carbonyl (δ ~155 ppm in ¹³C NMR) differentiates it from sulfonamide or methoxy analogs .

Biological Activity

The compound 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Overview of Coumarin Derivatives

Coumarins are recognized for their antimicrobial , anti-inflammatory , anticoagulant , and anticancer properties. The structural diversity in coumarin derivatives often leads to varied biological activities, making them significant in pharmacological research.

Synthesis of the Compound

The synthesis of this compound typically involves:

  • Starting Materials : 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-bromoacetic acid.
  • Formation of Intermediate : The chromen-7-ol reacts with 2-bromoacetic acid in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Amidation : The intermediate is reacted with 4-aminobutanoic acid to yield the final product.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Coumarins are also noted for their anti-inflammatory effects. They can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins .

Anticancer Potential

Some coumarin derivatives have demonstrated anticancer activity by acting as inhibitors of histone deacetylases (HDACs), enzymes involved in chromatin remodeling and gene expression regulation. For example, certain derivatives have shown IC50 values between 14 to 67 nM against various HDAC isoforms . This suggests potential applications in cancer therapy, particularly for tumors where HDAC activity is elevated.

Research Findings and Case Studies

A comprehensive study involving various coumarin derivatives highlighted their biological activities, including:

Activity IC50 Value (nM) Target
HDAC114Histone Deacetylase
HDAC330Histone Deacetylase
COX-150Cyclooxygenase
Bacterial Inhibition<100Various Gram-positive bacteria

These findings underscore the potential therapeutic applications of coumarin derivatives in treating inflammation and cancer.

Q & A

Q. What are the common synthetic routes for 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling the chromene core (4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol) with 4-{[(benzyloxy)carbonyl]amino}butanoic acid via esterification. Key steps include:
  • Activation of the carboxylic acid : Use of coupling agents like DCC/DMAP or HATU to facilitate ester bond formation .
  • Protection of the amino group : The benzyloxycarbonyl (Cbz) group is retained during synthesis to prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Quality control : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with 1^1H/13^13C NMR .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or conformation?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis resolves bond angles, torsional strain, and confirms the planar chromen-2-one ring system. For example, related coumarin derivatives show dihedral angles of 3.2°–8.7° between aromatic and ester groups .
  • Spectroscopic techniques :
  • 1^1H NMR : Key signals include the Cbz-protected NH (δ 5.1–5.3 ppm, multiplet) and chromen-2-one carbonyl (δ 165–170 ppm in 13^13C NMR) .
  • IR : Confirm ester (C=O stretch at ~1730 cm1^{-1}) and carbamate (N-H bend at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and identify energy barriers for esterification or deprotection steps .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often enhance coupling efficiency .
  • Machine learning : Train models on existing coumarin synthesis datasets to predict optimal temperature, catalyst loading, and reaction time .

Q. What strategies resolve contradictions in experimental data (e.g., discrepancies in reported solubility or stability)?

  • Methodological Answer :
  • Cross-validation : Compare solubility data (e.g., in DMSO or ethanol) across multiple techniques: gravimetric analysis vs. UV-Vis spectroscopy .
  • Error source analysis : For stability contradictions, conduct accelerated aging tests under controlled humidity (40–60% RH) and temperature (25–40°C). Use HPLC-MS to detect degradation products (e.g., hydrolyzed Cbz group) .
  • Collaborative replication : Share samples with independent labs to verify reproducibility of conflicting results .

Q. How can biological activity prediction models be applied to prioritize in vitro assays for this compound?

  • Methodological Answer :
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA = 116 Å2^2) and logP (XLogP3 ~5.2) to predict membrane permeability or CYP450 inhibition .
  • Molecular docking : Screen against targets (e.g., serine proteases or kinases) using AutoDock Vina. Focus on the chromen-2-one core’s interaction with catalytic residues .
  • Toxicity prediction : Apply ADMET models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks before in vivo studies .

Methodological Challenges

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Factorial design : Test combinations of pH (2–10), temperature (25–60°C), and ionic strength. Use DOE software (e.g., JMP) to identify significant degradation factors .
  • Kinetic analysis : Fit stability data to Arrhenius or Eyring equations to extrapolate shelf-life at 25°C .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which may accelerate hydrolysis of the ester bond .

Q. How can degradation pathways be elucidated, and what analytical techniques are critical?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl/NaOH (24h) or UV light (ICH Q1B guidelines). Monitor via:
  • LC-MS/MS : Identify hydrolyzed products (e.g., free 4-aminobutanoic acid, m/z 118.1) .
  • NMR : Detect shifts in the chromen-2-one ring (e.g., loss of ethyl group signals due to radical-mediated cleavage) .

Advanced Applications

Q. How does the compound’s hygroscopicity impact formulation for in vivo studies, and how can it be mitigated?

  • Methodological Answer :
  • Lyophilization : Prepare as a lyophilized powder with cryoprotectants (e.g., trehalose) to minimize water absorption .
  • Co-crystallization : Co-formulate with hydrophobic co-formers (e.g., stearic acid) to reduce hygroscopicity .
  • Real-time monitoring : Use dynamic vapor sorption (DVS) to quantify moisture uptake and adjust storage conditions (desiccants, nitrogen atmosphere) .

Q. What computational tools can predict the compound’s compatibility with polymeric drug delivery systems?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model interactions with PLGA or PEG matrices to assess encapsulation efficiency. Focus on hydrogen bonding between the Cbz group and polymer carbonyls .
  • Flory-Huggins theory : Calculate solubility parameters (δ) to predict miscibility with polymers like Eudragit® .

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